
Unveiling the Structure of Sofosbuvir Impurity
D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formation,

and analytical characterization of Sofosbuvir impurity D, a critical process-related impurity in

the synthesis of the direct-acting antiviral agent Sofosbuvir. Understanding the nature of this

impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Structure
Sofosbuvir impurity D is a diastereomer of Sofosbuvir, differing in the stereochemical

configuration at the phosphorus atom. This subtle structural variance can significantly impact

the molecule's biological activity and physicochemical properties.

Table 1: Chemical and Physical Properties of Sofosbuvir Impurity D
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Property Value Source

IUPAC Name

propan-2-yl (2S)-2-

[[[(2S,3S,4S,5S)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]amino]pro

panoate

--INVALID-LINK--

Molecular Formula C₂₂H₂₉FN₃O₉P
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 529.45 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number
2743427-31-6 (Note: Some

sources cite as N/A)
--INVALID-LINK--

The structural relationship between Sofosbuvir and its Impurity D is depicted below. The key

difference lies in the spatial arrangement of the substituents around the chiral phosphorus

center.
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Caption: Stereochemical relationship between Sofosbuvir and Impurity D.

Formation Pathway
Sofosbuvir impurity D is a process-related impurity, meaning it is primarily formed during the

synthesis of Sofosbuvir. The critical step leading to the formation of this diastereomer is the

phosphoramidation of the nucleoside intermediate. This reaction creates a new stereocenter at
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the phosphorus atom. Without precise stereochemical control, a mixture of diastereomers

(Sofosbuvir and Impurity D) can be produced.

2'-Deoxy-2'-fluoro-2'-C-methyluridine

Phosphoramidation

Phenyl (L-alaninyl) Isopropyl Ester Phosphorochloridate

Mixture of Sofosbuvir (Sp)
and Impurity D (Rp) Chromatographic Separation

Sofosbuvir (API)

Sofosbuvir Impurity D

Click to download full resolution via product page

Caption: General formation pathway of Sofosbuvir and Impurity D.

Achieving high diastereoselectivity in favor of the desired Sp-isomer (Sofosbuvir) is a key

challenge in the manufacturing process and often involves the use of specific coupling agents,

solvents, and temperature control.

Experimental Protocols for Characterization
Detailed experimental protocols for the synthesis and isolation of Sofosbuvir impurity D are

often proprietary. However, the characterization of this impurity relies on standard analytical

techniques employed in the pharmaceutical industry. The following outlines the typical

methodologies used.

High-Performance Liquid Chromatography (HPLC) for
Purity and Separation
A stability-indicating reverse-phase HPLC method is essential for separating Sofosbuvir from its

impurities, including Impurity D.

Table 2: Typical HPLC Method Parameters
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Parameter Typical Conditions

Column C18 (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase

A mixture of an aqueous buffer (e.g., 0.1%

trifluoroacetic acid in water) and an organic

solvent (e.g., acetonitrile) in an isocratic or

gradient elution mode.

Flow Rate 1.0 mL/min

Detection UV at 260 nm

Column Temperature Ambient or controlled (e.g., 30 °C)

Injection Volume 10 µL

Experimental Workflow for HPLC Analysis:
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Sample Preparation

HPLC Analysis

Data Analysis

Dissolve sample in diluent
(e.g., Mobile Phase)

Filter through 0.45 µm filter

Inject onto HPLC system

Separation on C18 column

UV Detection at 260 nm

Integrate peak areas

Calculate % Purity and
Relative Amounts
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Caption: Workflow for HPLC analysis of Sofosbuvir and its impurities.

Spectroscopic Characterization
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The definitive structural elucidation of Sofosbuvir impurity D is achieved through a

combination of spectroscopic techniques. While specific spectral data for Impurity D is not

publicly available in detail, a Certificate of Analysis from a supplier would typically include the

following.[1]

Table 3: Spectroscopic Data for Structural Confirmation

Technique Information Provided

¹H NMR

Provides information on the number and types

of protons, their chemical environment, and

connectivity. Key signals would be compared to

those of Sofosbuvir to identify stereochemical

differences.

¹³C NMR
Shows the number and types of carbon atoms in

the molecule.

³¹P NMR

Crucial for confirming the stereochemistry at the

phosphorus center, as the chemical shift will

differ between the Sp and Rp diastereomers.

¹⁹F NMR
Confirms the presence and environment of the

fluorine atom.

Mass Spectrometry (MS)

Determines the molecular weight and provides

fragmentation patterns that help confirm the

overall structure. High-resolution mass

spectrometry (HRMS) provides the exact mass,

confirming the molecular formula.

Infrared (IR) Spectroscopy
Identifies the presence of key functional groups

in the molecule.

Note: The acquisition of this data requires sophisticated instrumentation and specialized

expertise in spectral interpretation. The specific parameters for each experiment (e.g., solvent,

instrument frequency) would be detailed in the Certificate of Analysis.

Conclusion
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Sofosbuvir impurity D is a critical process-related impurity that must be carefully monitored

and controlled during the manufacturing of Sofosbuvir. Its identity as a diastereomer of the

active pharmaceutical ingredient highlights the importance of stereoselective synthesis and

robust analytical methods for ensuring drug quality. This guide provides a foundational

understanding of the chemical structure, formation, and characterization of Sofosbuvir
impurity D for professionals in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

